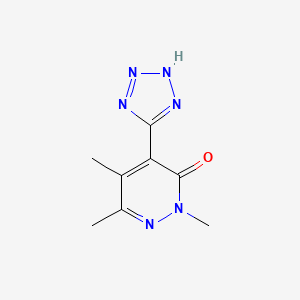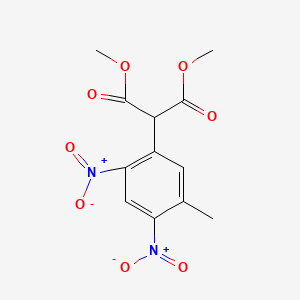
2-Piridazinona-6-carboxaldehído
Descripción general
Descripción
6-Oxo-1,6-dihydropyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H5NO2 . Its IUPAC name is 6-oxo-1H-pyridine-2-carbaldehyde . It is also known by other names such as 2-Pyridone-6-carboxaldehyde and 6-Hydroxypicolinaldehyde .
Molecular Structure Analysis
The molecular structure of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde can be represented by the SMILES notationC1=CC(=O)NC(=C1)C=O . The InChI code for this compound is 1S/C6H5NO2/c8-4-5-2-1-3-6(9)7-5/h1-4H,(H,7,9) . Physical and Chemical Properties Analysis
6-Oxo-1,6-dihydropyridine-2-carbaldehyde has a molecular weight of 123.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 123.032028402 g/mol . The topological polar surface area is 46.2 Ų . It has a heavy atom count of 9 .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y química medicinal
Los heterociclos que contienen 2-piridona se consideran andamiajes privilegiados en el descubrimiento de fármacos debido a su comportamiento como donantes y/o aceptores de enlaces de hidrógeno y como imitadores no peptídicos . Tienen propiedades fisicoquímicas notables como estabilidad metabólica, solubilidad en agua y lipofilia . Se han utilizado en la síntesis de varios compuestos bioactivos con actividades anticancerígenas, antibacterianas, antifúngicas, antiinflamatorias, inhibidoras de la α-glucosidasa y cardiotónicas .
Síntesis de heterociclos bioactivos
Las reacciones multicomponente (MCR) se utilizan para la síntesis de heterociclos que contienen 2-piridona . Estas reacciones proporcionan una descripción general completa de los enfoques sintéticos, los mecanismos de reacción plausibles y las simulaciones de acoplamiento molecular .
Síntesis de amidas
Las 2-piridonas se han utilizado en la síntesis de amidas con potencial actividad anticancerígena .
Síntesis de derivados del ácido 2-piridona-3-carboxílico
Se ha informado una nueva MCR para la síntesis de derivados del ácido 2-piridona-3-carboxílico a través de una reacción de tres componentes .
Síntesis de adsorbente bifuncionalizado
El 2-piridincarboxaldehído se ha utilizado para sintetizar adsorbentes bifuncionalizados basados en quitosano .
Reacción de adición aldólica
El 2-piridincarboxaldehído se ha utilizado en la reacción de adición aldólica con piruvato en presencia del catalizador aldolasa 2-ceto-3-desoxi-6-fosfogluconato (KDPG) para formar (S)-4-hidroxi-2-ceto-4-(2'-piridil)butirato .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyridine-containing compounds have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
Mode of Action
It is known that pyridine derivatives can interact with multiple receptors, which can be beneficial in developing new therapeutic agents .
Biochemical Pathways
Pyridones are known to be oxidation products of nicotinamide, its methylated form, and its ribosylated form .
Result of Action
It has been used in various chemical reactions, such as the aldol addition reaction with pyruvate .
Análisis Bioquímico
Biochemical Properties
6-Oxo-1,6-dihydropyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human uridine phosphorylase-1, an enzyme that controls the cellular concentration of uridine, a pyrimidine nucleoside involved in RNA synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism.
Molecular Mechanism
At the molecular level, 6-Oxo-1,6-dihydropyridine-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its inhibition of human uridine phosphorylase-1 involves binding to the enzyme’s active site, preventing the enzyme from catalyzing its reaction . This binding interaction can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (sealed in dry, 2-8°C)
Dosage Effects in Animal Models
The effects of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects. The threshold effects and toxicities observed in these studies are essential for determining the safe and effective dosage range .
Metabolic Pathways
6-Oxo-1,6-dihydropyridine-2-carbaldehyde is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its interaction with human uridine phosphorylase-1 affects the metabolic flux of uridine, influencing the levels of metabolites involved in RNA synthesis . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The precise mechanisms of its transport and distribution are still being studied, but they are essential for understanding its overall biological activity .
Subcellular Localization
The subcellular localization of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
6-oxo-1H-pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-2-1-3-6(9)7-5/h1-4H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZYMTAWRSVBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621574 | |
| Record name | 6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358751-77-6 | |
| Record name | 6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dihydro-6-oxopyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)



![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)



